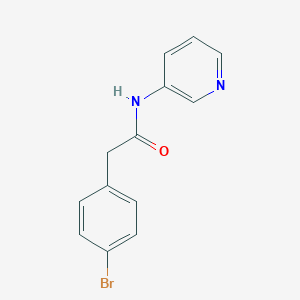
3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one is a synthetic compound that belongs to the class of quinazolinones. This compound has been studied extensively due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Mechanism Of Action
The mechanism of action of 3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one is not fully understood. However, it has been suggested that this compound may exert its biological activities by interacting with specific targets in the body such as enzymes, receptors, and ion channels. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. This compound has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory and anticonvulsant activities.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one in lab experiments is its synthetic accessibility. This compound can be easily synthesized using simple and inexpensive starting materials. Additionally, this compound exhibits a range of biological activities, making it a potential candidate for drug discovery.
One of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer to cells or animals in experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the study of 3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one. One area of research is the synthesis of analogs of this compound with improved biological activity and solubility. Another area of research is the elucidation of the exact mechanism of action of this compound. Additionally, this compound could be further studied for its potential applications in drug discovery and medicinal chemistry.
Synthesis Methods
The synthesis of 3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one involves the reaction of 2-aminobenzyl alcohol with benzyl chloroformate and potassium sulfide in the presence of a catalytic amount of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. This compound has also been used as a starting material for the synthesis of various biologically active compounds.
properties
Product Name |
3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one |
|---|---|
Molecular Formula |
C22H18N2OS |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-benzyl-2-benzylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C22H18N2OS/c25-21-19-13-7-8-14-20(19)23-22(26-16-18-11-5-2-6-12-18)24(21)15-17-9-3-1-4-10-17/h1-14H,15-16H2 |
InChI Key |
HVEAXECXABXTJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B276746.png)
![Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276747.png)
![2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276751.png)
![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276752.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B276757.png)
![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)

![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276765.png)
![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B276768.png)
![Isobutyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B276770.png)

![4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate](/img/structure/B276772.png)

![2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B276775.png)